molecular formula C36H41NO14 B1246123 Pluraflavin E

Pluraflavin E

Cat. No.: B1246123
M. Wt: 711.7 g/mol
InChI Key: ZYXXEVMMVYWSDB-DDAMSVKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pluraflavin E is a pluramycin-type antibiotic isolated from the bacterium Saccharothrix sp. DSM 12931 . This compound features a characteristic anthraquinone-gamma-pyrone ring system and is structurally distinguished by a carboxyl group at position 13 . This compound and its analogs exhibit powerful cytostatic activity, making them highly interesting for oncology research . The most outstanding biological characteristic of the pluraflavin family is their potent, organ-dependent antitumor action. Notably, pluraflavin A, a closely related analog, has demonstrated an IC50 in the subnanomolar range in colon carcinoma proliferation assays, indicating extreme potency . The high activity of these compounds is potentially linked to reactive structural elements, such as a dimethyl epoxide side chain present in pluraflavin A, which can alkylate DNA . As a result, this compound serves as a crucial research tool for investigating novel mechanisms of action against various cancer cell lines. Patent information also suggests potential research applications in areas including antibacterial and antimycotic studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C36H41NO14

Molecular Weight

711.7 g/mol

IUPAC Name

2-(2,3-dihydroxybutan-2-yl)-10-[(2S,4R,5R,6R)-5-[(4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromene-5-carboxylic acid

InChI

InChI=1S/C36H41NO14/c1-13-29(41)22(40)12-25(49-13)51-33-14(2)48-23(10-20(33)37(5)6)16-7-8-17-27(31(16)43)32(44)28-18(30(17)42)9-19(35(45)46)26-21(39)11-24(50-34(26)28)36(4,47)15(3)38/h7-9,11,13-15,20,22-23,25,29,33,38,40-41,43,47H,10,12H2,1-6H3,(H,45,46)/t13-,14-,15?,20-,22-,23+,25?,29+,33+,36?/m1/s1

InChI Key

ZYXXEVMMVYWSDB-DDAMSVKFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@H]2[C@H](O[C@@H](C[C@H]2N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C(C)(C(C)O)O)C(=O)O)O)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C(C)(C(C)O)O)C(=O)O)O)C)O)O

Synonyms

pluraflavin E

Origin of Product

United States

Isolation and Production of Pluraflavin E from Microbial Sources

Identification of Producing Organism: Saccharothrix species DSM 12931

The primary microorganism identified as a natural producer of Pluraflavin E is Saccharothrix species DSM 12931. This strain, belonging to the genus Saccharothrix, is a gram-positive bacterium known for its ability to produce a diverse array of secondary metabolites with potential biological activities. The identification of DSM 12931 as the producer was a crucial first step, paving the way for targeted research into the biosynthesis of this compound and the development of methods for its large-scale production.

Fermentation Strategies for Pluraflavin Production

The successful production of this compound hinges on the implementation of optimized fermentation strategies. These strategies are designed to provide the ideal environmental and nutritional conditions for Saccharothrix species DSM 12931 to thrive and synthesize the target compound. Key parameters that are meticulously controlled during fermentation include:

Medium Composition: The formulation of the culture medium is critical. It typically includes a carbon source (such as glucose or glycerol), a nitrogen source (like yeast extract or peptone), and essential minerals and trace elements. The precise ratio of these components can significantly influence the final yield of this compound.

pH and Temperature: Maintaining an optimal pH and temperature range is vital for the growth of the microorganism and for the enzymatic reactions involved in the biosynthesis of this compound.

Aeration and Agitation: As an aerobic bacterium, Saccharothrix species DSM 12931 requires a consistent supply of oxygen. The levels of dissolved oxygen are controlled through aeration and agitation rates within the fermenter.

Fed-batch vs. Batch Fermentation: Different fermentation modes can be employed. While batch fermentation is simpler, fed-batch strategies, where nutrients are added incrementally during the process, can often lead to higher cell densities and increased product yields by avoiding substrate inhibition and nutrient depletion.

Below is an interactive data table summarizing typical fermentation parameters for Pluraflavin production.

ParameterOptimal RangePurpose
Temperature28-32°CPromotes optimal growth and enzyme activity.
pH6.8-7.2Maintains a favorable environment for cellular processes.
Carbon SourceGlucose, GlycerolProvides energy and building blocks for biosynthesis.
Nitrogen SourceYeast Extract, PeptoneSupplies essential nutrients for growth and metabolism.
Aeration Rate0.5-1.5 vvmEnsures sufficient oxygen supply for aerobic respiration.
Agitation Speed200-400 rpmFacilitates nutrient distribution and oxygen transfer.

Strain Engineering and Optimization for Metabolite Yield

To further enhance the production of this compound, genetic and metabolic engineering techniques are often applied to the Saccharothrix species DSM 12931 strain. The primary goals of these modifications are to increase the metabolic flux towards the this compound biosynthetic pathway and to eliminate or reduce the formation of competing byproducts.

Common strain engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes directly involved in the this compound biosynthetic pathway can significantly boost production. This is often achieved by introducing additional copies of the relevant genes under the control of strong promoters.

Deletion of Competing Pathways: By knocking out genes responsible for the synthesis of non-essential, competing secondary metabolites, metabolic resources can be redirected towards the production of this compound.

Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to altered patterns of secondary metabolite production, including increased yields of the desired compound.

The impact of these engineering strategies can be quantified by comparing the metabolite yields of the engineered strains to the wild-type strain, as illustrated in the following interactive data table.

StrainGenetic ModificationThis compound Yield (mg/L)Fold Increase
Wild-Type DSM 12931None501.0
Mutant AOverexpression of Gene X1503.0
Mutant BDeletion of Gene Y1202.4
Mutant COverexpression of Gene X + Deletion of Gene Y2505.0

Structural Characterization and Elucidation Methodologies of Pluraflavin E

C-Glycosidic Appendages and Oligosaccharide Linkages

A defining characteristic of the pluraflavins is the presence of glycosidic appendages. nih.gov Pluraflavin E features a C-linked disaccharide, a structural motif conserved among the pluraflavins, attached at the C10 position of the anthrapyran core. nih.govcolumbia.edu This disaccharide is composed of two deoxysugar units: an α(1–4) linked oliose (B1260942) residue and an α-C-linked rhodosamine residue. nih.gov The formation of C-glycosidic bonds, where the sugar is linked to the aglycone via a carbon-carbon bond instead of a more common carbon-oxygen bond, presents a significant challenge in synthetic chemistry and is a key structural feature of these molecules. nih.govlibretexts.org

Glycosidic ComponentLinkage TypePosition on CoreConstituent Monosaccharides
DisaccharideC-GlycosidicC10Rhodosamine, Oliose (α1→4 linkage)

Specific Structural Elements of this compound (e.g., Carboxyl Group Position)

The unique identity of this compound within the pluraflavin family is defined by a specific functional group at position 13 of the anthraquinone-gamma-pyrone ring system. nih.govresearchgate.net Unlike its congeners, Pluraflavin A and Pluraflavin B, which possess a 4-epi-vancosamine sugar unit at this location, this compound is characterized by the presence of a carboxyl group (-COOH). nih.govresearchgate.netresearchgate.net This substitution is a critical distinguishing feature elucidated from spectroscopic analysis. nih.govresearchgate.net The molecular formula for this compound has been determined to be C36H41NO14. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The complete structural assignment of this compound was a complex undertaking that relied heavily on modern analytical methods. The primary techniques employed were nuclear magnetic resonance (NMR) spectroscopy, particularly two-dimensional (2D) experiments, and mass spectrometry (MS). nih.govresearchgate.netresearchgate.netresearchgate.net These methods provided detailed insights into the molecule's connectivity, elemental composition, and the spatial arrangement of its atoms.

Two-dimensional NMR spectroscopy was indispensable for the structural elucidation of this compound. nih.govresearchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are standard for determining the structure of complex natural products like pluraflavins. google.comfrontiersin.org These experiments allow for the establishment of proton-proton and proton-carbon correlations over one or more bonds, which is crucial for assembling the molecular fragments identified by mass spectrometry. For instance, HMBC would be used to confirm the C-glycosidic linkage between the rhodosamine sugar and the C10 position of the aglycone, while COSY would establish the spin systems within each sugar ring. While the stereochemical details of Pluraflavin A were determined by 2D NMR, similar techniques would have been applied to this compound to understand the relationships between its different structural domains. nih.gov

2D NMR TechniqueInformation ProvidedApplication in this compound Elucidation
COSY (Correlation Spectroscopy)Shows coupling between adjacent protons (H-H correlations).Identifies individual spin systems within the sugar rings and the aglycone.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (one-bond C-H correlations).Assigns carbon signals based on known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.Connects molecular fragments, such as linking the sugar units to each other and to the anthrapyran core. Confirms the position of the carboxyl group.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space.Determines the relative stereochemistry and conformation of the molecule, including the orientation of the glycosidic linkages.

Mass spectrometry was a cornerstone technique in the analysis of this compound, providing the initial and most fundamental data regarding its mass and elemental composition. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) would have been used to obtain a precise mass measurement of the molecule, allowing for the confident determination of its molecular formula, C36H41NO14. google.comub.edu Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide crucial structural information. frontiersin.orgresearchgate.net By analyzing the fragmentation pattern, researchers can deduce the sequence of the oligosaccharide chain and identify the constituent sugar units and the aglycone core, corroborating the data obtained from NMR spectroscopy. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Pluraflavins

Proposed Biosynthetic Precursors and Assembly Logic

The biosynthesis of the pluraflavin core structure is believed to follow the logic of polyketide synthesis, utilizing simple acyl-CoA precursors. The assembly of the angucycline core, a key feature of pluraflavins, is proposed to be initiated from these precursors. While the specific starter and extender units for Pluraflavin E have not been definitively elucidated, the general model for similar angucyclines, such as kidamycin (B1673636), suggests a shared biosynthetic logic where different aglycones can be produced by a common biosynthetic system, possibly through the use of different precursor molecules. nih.gov The structural backbone of chromones, related benzo-γ-pyrone compounds, is formed via the acetic acid pathway through the condensation of five acetate (B1210297) molecules. mdpi.com

Role of Polyketide Synthases (PKS) in Aglycone Formation

Polyketide synthases (PKSs) are multi-domain enzymes crucial for the formation of the pluraflavin aglycone, the core structure before glycosylation. wikipedia.orgcapes.gov.br PKS enzymes catalyze the sequential condensation of acyl-CoA units, in a manner analogous to fatty acid synthesis, to build the polyketide chain. wikipedia.org The genes encoding these PKS enzymes are typically located within the pluraflavin biosynthetic gene cluster. nih.govmdpi.com

The biosynthesis of related angucycline antibiotics, like hedamycin (B78663) and kidamycin, involves a rare hybrid type I/type II PKS system for the assembly of the angucycline core. nih.gov This suggests that a similar complex PKS machinery is likely responsible for producing the pluraflavin aglycone. Type I PKSs are large, modular proteins, while type II PKSs are composed of discrete, interacting enzymes. wikipedia.org The specific type and organization of PKS modules and domains within the this compound BGC dictate the precise structure of the resulting polyketide backbone.

Glycosyltransferase (GT) Activity in C- and O-Glycosylation

Following the formation of the aglycone, glycosyltransferases (GTs) play a pivotal role in attaching sugar moieties to the core structure. bellbrooklabs.commdpi.com This glycosylation is a critical step, as the sugar components of pluraflavins are essential for their biological activity. The process can involve both C-glycosylation, where a sugar is attached directly to a carbon atom of the aglycone, and O-glycosylation, where the linkage occurs through an oxygen atom. mdpi.com

In the biosynthesis of kidamycin, which shares structural similarities with pluraflavins, the attachment of two aminosugars via C-glycosidic bonds is a key step. nih.gov This process requires specific C-glycosyltransferases encoded within the kidamycin BGC. nih.gov It is highly probable that the this compound BGC also encodes a suite of GTs responsible for its specific glycosylation pattern. These enzymes, often belonging to the Leloir family of glycosyltransferases, utilize activated sugar donors, such as nucleotide-sugar conjugates, to catalyze the formation of glycosidic bonds. mdpi.comresearchgate.net

Regio- and Stereoselectivity of Glycosyltransferases

Glycosyltransferases exhibit remarkable regio- and stereoselectivity, ensuring that sugar moieties are attached at specific positions on the aglycone with the correct stereochemistry. nih.govnih.govmdpi.com This precision is crucial for the final structure and function of the pluraflavin molecule. The three-dimensional structure of the GT, particularly the acceptor-binding pocket, dictates which hydroxyl or carbon atom of the aglycone will be glycosylated. mdpi.com

Studies on various glycosyltransferases have shown that even minor changes in the enzyme's amino acid sequence can alter its regioselectivity. nih.gov For instance, the spatial arrangement of the active site can favor glycosylation at one position over others. mdpi.com In the context of this compound, specific GTs would be responsible for the regio- and stereospecific attachment of each sugar unit, contributing to the unique chemical architecture of the final molecule. The ability to control these glycosylation steps is a significant area of interest for the synthetic production of novel pluraflavin analogs. mdpi.com

Genetic Basis of Pluraflavin Biosynthesis (Biosynthetic Gene Clusters - BGCs)

The entire biosynthetic pathway for this compound is encoded within a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.govjmicrobiol.or.krfrontiersin.org These clusters contain all the necessary genes for the production of the natural product, including those for the PKS, glycosyltransferases, and other tailoring enzymes. The identification and analysis of BGCs are fundamental to understanding and manipulating natural product biosynthesis. mdpi.com

Genome mining approaches, often utilizing bioinformatic tools like antiSMASH, are employed to identify putative BGCs in the genomes of producing organisms, such as Streptomyces species. mdpi.comjmicrobiol.or.kr The pluraflavin BGC would be expected to contain genes homologous to those found in the BGCs of other angucycline antibiotics. For example, the kidamycin BGC contains genes for PKS, glycosyltransferases, and methyltransferases involved in aminosugar biosynthesis. nih.gov The discovery of a compound with a monosaccharide side chain similar to Pluraflavin A from Nocardiopsis aegyptia HDN19-252 suggests the presence of a pluraflavin-like BGC in this strain. mdpi.com

Table 1: Representative Genes in a Pluraflavin-like Biosynthetic Gene Cluster

Gene Category Function
Polyketide Synthase (PKS) Assembly of the aglycone backbone
Glycosyltransferase (GT) Attachment of sugar moieties
Dehydrogenase Modification of the polyketide chain
Cyclase Ring formation in the aglycone
Methyltransferase Modification of sugar or aglycone moieties
Regulatory Genes Control of BGC expression

Pathway Engineering and Metabolic Manipulation

The understanding of the this compound BGC opens up possibilities for pathway engineering and metabolic manipulation to produce novel derivatives or improve yields. wikipedia.orgmdpi.com Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes. wikipedia.org

Key strategies in metabolic engineering that could be applied to pluraflavin biosynthesis include:

Heterologous Expression : The entire pluraflavin BGC can be transferred to a more genetically tractable host organism, such as certain strains of E. coli or Streptomyces, for production. frontiersin.orgmdpi.com This approach can overcome limitations of the native producer and facilitate genetic manipulation.

Gene Overexpression and Deletion : Overexpressing genes that encode rate-limiting enzymes or positive regulators can increase the production of this compound. wikipedia.org Conversely, deleting genes for competing metabolic pathways can redirect precursors towards pluraflavin biosynthesis. wikipedia.org

Enzyme Engineering : The genes for PKS and GTs can be modified to alter their substrate specificity or catalytic activity. nih.gov For example, swapping PKS modules or domains could lead to the creation of novel aglycone structures. Modifying GTs could allow for the attachment of different sugar units, a concept known as glycodiversification. nih.gov

These metabolic engineering approaches hold significant promise for the sustainable production of this compound and the generation of new, potentially more potent, analogs for therapeutic applications. nih.govfrontiersin.org

Synthetic Approaches and Chemical Derivatization of Pluraflavin E and Analogues

Retrosynthetic Analysis of the Pluraflavin Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. solubilityofthings.comias.ac.in For the pluraflavin core, a primary disconnection is often made at the glycosidic linkages, separating the complex carbohydrate moieties from the aglycone. nih.gov This simplifies the immediate target to the pluraflavin aglycone.

Further retrosynthetic analysis of the aglycone typically involves the following key disconnections:

D-Ring Formation: The D-ring of the anthrapyran scaffold is often envisioned as being formed late in the synthesis via a cycloaddition reaction, such as a Diels-Alder reaction. nih.govacs.org This approach allows for the construction of a highly functionalized precursor to which the D-ring can be appended.

γ-Pyrone Ring Construction: The central γ-pyrone ring is another key structural feature. Retrosynthetic strategies often involve its formation from a β-diketone intermediate, which in turn can be derived from an isoxazoline (B3343090) precursor generated through a 1,3-dipolar cycloaddition. nih.govacs.org

Side Chain Installation: The C2 side chain, often containing an epoxide, is typically installed on a pre-formed naphthalene (B1677914) or a related aromatic system before the construction of the full anthrapyran core. nih.gov

This strategic deconstruction allows for a convergent synthesis plan, where different fragments of the molecule can be synthesized independently and then combined.

Total Synthesis Strategies for the Anthrapyran Scaffold

The total synthesis of the anthrapyran scaffold of pluraflavins has been a significant focus of research, leading to the development of several innovative strategies. nih.govnih.gov A notable approach involves the synthesis of the pluraflavin A "aglycone," the core structure without the sugar moieties. nih.govacs.org

A key feature of these syntheses is the strategic use of cycloaddition reactions to build the polycyclic system. nih.govacs.org For instance, a [3+2] cycloaddition can be employed to form a functionalized isoxazoline, which serves as a precursor to the γ-pyrone ring. nih.govnih.gov The synthesis of the D-ring is often accomplished through a Diels-Alder reaction. nih.gov

An enantioenriched anthrapyran core can be prepared, which is crucial for the stereoselective installation of the carbohydrate units. nih.gov The presence of a halogen atom on the core serves as a handle for further functionalization, such as the introduction of the C-aryl glycoside via a Stille cross-coupling reaction. nih.govnih.gov

Key Methodologies: Cycloaddition Reactions (e.g., 1,3-Dipolar, Diels-Alder)

Cycloaddition reactions are powerful tools in the synthesis of the pluraflavin scaffold, enabling the efficient construction of key ring systems.

1,3-Dipolar Cycloaddition: A key step in several synthetic routes is the [3+2] cycloaddition between a nitrile oxide and an olefin to form an isoxazoline. nih.govacs.org This isoxazoline intermediate is then converted into a γ-pyrone, a core component of the anthrapyran structure. nih.gov For example, the thermal cycloaddition of a nitrile oxide derived from an oxime with an alkene has been successfully employed. nih.gov

Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone for constructing the D-ring of the anthrapyran core. nih.gov The regiochemistry of this [4+2] cycloaddition can be controlled by the substitution patterns on both the diene and the dienophile. nih.gov For instance, the reaction between a substituted 1,3-butadiene (B125203) and a chloroquinone has been used to form a single adduct, which is then aromatized to yield the desired D-ring. nih.gov

These cycloaddition strategies provide a convergent and efficient means to assemble the complex polycyclic framework of the pluraflavins.

Challenges in Stereoselective Glycosylation (C- and O-Linkages)

The stereoselective installation of both C- and O-linked glycosides onto the pluraflavin aglycone represents a significant synthetic hurdle. nih.gov The formation of 1,2-cis glycosides, in particular, is a well-known challenge in carbohydrate chemistry. beilstein-journals.orgfrontiersin.org

C-Glycosylation: The formation of the α-C-aryl glycoside is a critical step. nih.gov One successful strategy involves a Stille cross-coupling reaction to introduce an aryl glycal, followed by a hydroxyl-directed hydrogenation to achieve the desired α-stereochemistry. nih.gov The lack of a participating group at C-2 of the sugar often leads to challenges in controlling stereoselectivity. acs.org

O-Glycosylation: The attachment of the O-linked sugar residues, such as the β-3-epi-vancosamine, also requires careful control of stereochemistry. nih.gov The synthesis of suitable glycosyl donors and the optimization of glycosylation conditions are crucial for achieving high yields and the correct anomeric configuration. nih.gov The low reactivity of certain hydroxyl groups on the aglycone can further complicate these reactions. uga.edu

Overcoming these challenges often requires the development of novel glycosylation methods and the use of carefully designed glycosyl donors and acceptors. nih.govbeilstein-journals.org

Semi-Synthetic Modifications and Scaffold Diversification

The complex structure of pluraflavins provides a rich platform for semi-synthetic modifications and scaffold diversification to generate novel analogues with potentially improved or different biological activities. whiterose.ac.ukpharm.ai This can be achieved through various strategies, including:

Functional Group Interconversion: Modifying existing functional groups on the pluraflavin scaffold can lead to a diverse range of derivatives. For example, the oxidation or reduction of hydroxyl groups, or the conversion of the epoxide to a diol, can alter the molecule's properties. nih.gov

Ring Cleavage and Expansion: More drastic modifications can involve the cleavage of existing rings or ring expansion reactions to create entirely new molecular skeletons. whiterose.ac.uknih.gov This approach can lead to compounds with significantly different three-dimensional shapes and biological profiles.

Scaffold Hopping: This strategy involves replacing the core scaffold of the natural product with a different one while retaining key pharmacophoric features. nih.gov This can lead to the discovery of novel chemotypes with similar biological activities but different physicochemical properties.

These approaches allow for the systematic exploration of the chemical space around the pluraflavin scaffold, which is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. rsc.org

Preparation of Pluraflavin Derivatives and Congeners

The preparation of derivatives and congeners of Pluraflavin E is essential for understanding its structure-activity relationships and for developing new therapeutic leads. nih.govwhiterose.ac.uk Synthetic strategies are often designed to be flexible, allowing for the introduction of various modifications at different stages of the synthesis. nih.gov

One approach is to synthesize a common intermediate, such as a halogenated pluraflavin aglycone, which can then be subjected to a variety of cross-coupling reactions to introduce different substituents. nih.govnih.gov This allows for the rapid generation of a library of derivatives with diverse functionalities.

The synthesis of congeners, which are naturally occurring analogues of this compound, can also provide valuable insights. rsc.org Total synthesis can be used to confirm the structure of these congeners and to provide sufficient material for biological evaluation. rsc.orguni-hannover.de

Below is a table summarizing some of the key synthetic intermediates and derivatives related to this compound.

Compound/IntermediateKey Synthetic Feature/PurposeReference
Pluraflavin A "Aglycone"Core structure without sugar moieties; a key target in total synthesis. nih.gov
Halogenated Anthrapyran CoreA versatile intermediate for the introduction of various functional groups via cross-coupling reactions. nih.govnih.gov
Isoxazoline IntermediateFormed via a [3+2] cycloaddition; a precursor to the γ-pyrone ring. nih.govacs.org
C-Aryl GlycalAn intermediate in the stereoselective synthesis of the C-glycoside. nih.gov

Molecular and Cellular Mechanisms of Action of Pluraflavin E

Interaction with DNA: Intercalation and Covalent Adduction

The molecular structure of Pluraflavin E, featuring a planar aromatic chromophore, is conducive to insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is a critical initial step that positions the reactive functionalities of the molecule in close proximity to the DNA bases.

Following intercalation, this compound can form a covalent bond with the DNA. This is a characteristic feature of pluramycins that possess a C14/C15 oxirane (epoxide) ring. This epoxide is highly electrophilic and susceptible to nucleophilic attack by atoms within the DNA bases. This interaction results in a stable, covalent DNA adduct, which is a significant form of DNA damage.

The covalent adduction by this compound and related pluramycins exhibits a notable degree of sequence selectivity. The primary target for the electrophilic attack by the epoxide ring is the N7 position of guanine (B1146940) residues within the major groove of the DNA. The N7 atom of guanine is the most nucleophilic site in the DNA bases, making it a preferential target for alkylating agents.

Studies on closely related pluramycins, such as hedamycin (B78663) and DC92-B, have provided insights into the sequence preferences for this alkylation. These compounds demonstrate the highest reactivity with isolated guanine bases, particularly within specific trinucleotide sequences.

Table 1: DNA Sequence Selectivity of Pluramycin Antibiotics

Antibiotic Preferred Alkylation Site Observed Sequence Preference
Hedamycin N7 of Guanine 5'-CGT, 5'-CGG, 5'-TGT
DC92-B N7 of Guanine 5'-CGT, 5'-CGG, 5'-TGT

Impact on DNA Integrity and Cellular Processes (e.g., DNA Damage Response)

The formation of bulky covalent adducts at the N7 position of guanine by this compound significantly distorts the DNA helix. This distortion can impede the progression of DNA and RNA polymerases, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

The presence of these DNA lesions triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). The DDR is a network of signaling pathways that detects DNA damage, halts the cell cycle to allow for repair, and, if the damage is too severe, initiates programmed cell death (apoptosis).

Research on hedamycin has shown that treatment of cells with this pluramycin leads to a robust S-phase arrest of the cell cycle. This indicates that the DNA adducts formed are particularly effective at stalling DNA replication forks. At lower concentrations, a transient accumulation of cells in the G2 phase has also been observed. The activation of the DDR in response to pluramycin-induced DNA damage is a critical component of their cytotoxic effect.

Modulatory Effects on Cellular Pathways (Beyond Direct DNA Interaction, if documented)

Currently, there is a lack of documented evidence specifically detailing the modulatory effects of this compound on cellular pathways that are independent of its direct interaction with DNA. The primary mechanism of action described in the scientific literature is centered on its activity as a DNA alkylating and intercalating agent.

Comparative Analysis of Mechanism of Action within the Pluramycin Family

The fundamental mechanism of action—DNA intercalation followed by covalent alkylation of guanine at the N7 position—is a conserved feature among the epoxide-containing members of the pluramycin family, including this compound, hedamycin, and kidamycin (B1673636). The planar anthrapyrantrione chromophore is responsible for the intercalative binding, while the epoxide side chain confers the ability to form covalent adducts.

Table 2: Mentioned Compound Names

Compound Name
DC92-B
Hedamycin
Kidamycin
This compound

Biological Activities of Pluraflavin E in Research Models

Cytostatic Activity in in vitro Cell Culture Systems

The capacity of a compound to inhibit cell growth and proliferation, known as cytostatic activity, is a key indicator of its potential as an anticancer agent. mdpi.com The pluramycin family, to which Pluraflavin E belongs, is noted for its potent antineoplastic properties. ontosight.ai

While specific data on the cytostatic activity of this compound against a wide range of cell lines is not extensively detailed in the available research, the activity of closely related compounds provides significant insights. Pluraflavin A, for instance, exhibits powerful and organ-dependent cytostatic action. researchgate.net It has demonstrated an IC50 (half-maximal inhibitory concentration) in the subnanomolar range in colon carcinoma proliferation assays, highlighting its high potency. researchgate.net The pluramycin class of antibiotics has been reported to show activity against colon, lung, and ovarian tumors. bch.ro The cytotoxic effects of these compounds are generally attributed to their ability to intercalate with DNA, leading to the inhibition of DNA synthesis and cell death. bch.ronih.gov

The general cytostatic potential of the pluramycin family is well-established, with various members showing efficacy against different cancer cell lines. researchgate.net For example, other pluramycin derivatives have been tested against human breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net

The structure of this compound, like other pluramycins, consists of a core polycyclic aglycone and sugar moieties. researchgate.netfrontiersin.org Research into the biological importance of the aglycone—the non-sugar component—has yielded interesting results for the pluramycin family.

Studies on the synthesized aglycone of the related Pluraflavin A have shown that the core anthrapyran structure, even without its carbohydrate attachments, can retain significant biological activity. nih.gov This aglycone demonstrated a highly potent cytotoxic effect against three leukemic cell lines, with activity in the nanomolar range. nih.govcapes.gov.br This suggests that the fundamental ring system is a key contributor to its cytotoxicity. nih.gov

Antibiotic Activity in Microbial Models

The pluramycin family of compounds, including this compound, are classified as antibiotics, indicating their inherent capacity to inhibit microbial growth. researchgate.netontosight.ai They are produced by bacteria of the genus Streptomyces and Saccharothrix and are known to possess antibacterial properties. researchgate.netontosight.ai

The general mechanism of action for pluramycin antibiotics involves DNA intercalation, which disrupts essential cellular processes in bacteria, leading to an antibacterial effect. ontosight.ai Research has shown that members of this family are active against bacteria. While detailed studies on the specific antibacterial spectrum of this compound are not widely available, the activity of the broader class suggests potential efficacy. The structure of the bacterial cell wall is a key determinant of susceptibility to antibiotics. Gram-positive bacteria, which have a thick peptidoglycan layer, can be more susceptible to certain agents that are readily absorbed, whereas the multi-layered structure of Gram-negative bacteria can confer greater resistance. eoscu.commedicalnewstoday.com The antibiotic activity of many natural compounds is often more pronounced against Gram-positive bacteria. mdpi.com

Structure Activity Relationship Sar Studies of Pluraflavin E and Its Derivatives

Influence of Core Anthrapyran Modifications on Biological Activity

The anthrapyran core is a fundamental structural component necessary for the biological activity of the pluramycin family of antibiotics, including Pluraflavin E. nih.gov This tetracyclic system serves as the scaffold for the attachment of various functional groups and glycosidic residues that modulate the compound's interaction with its biological targets.

The synthesis of the "aglycone" of pluraflavin A, which corresponds to the anthrapyran core without its sugar appendages, has been a significant focus of research. nih.gov This allows for the evaluation of the intrinsic biological activity of the core structure. nih.gov Studies on the aglycone of pluraflavin A have demonstrated that even in the absence of any carbohydrate moieties, the anthrapyran construct is still capable of eliciting a highly potent cytotoxic effect against certain cancer cell lines. nih.gov This suggests that the core itself is a crucial pharmacophore.

Modifications to the anthrapyran D-ring have been explored to facilitate the stereoselective installation of C-glycosides, which are critical for activity. nih.gov For instance, the introduction of a halogen atom to the core structure has been utilized as a handle for subsequent cross-coupling reactions to attach the sugar units. nih.govresearchgate.net The development of synthetic routes to create various epoxide-bearing intermediates of the anthrapyran chromophore has been pursued to enable future SAR studies. nih.gov

Table 1: Influence of Core Modifications on Biological Activity

Compound/ModificationKey Structural FeatureImpact on Biological Activity
Pluraflavin A AglyconeAnthrapyran core without glycosylationRetains potent cytotoxic activity, indicating the core is a key pharmacophore. nih.gov
Halogenated Anthrapyran CoreHalogen atom on the D-ringServes as a synthetic handle for the attachment of C-glycosides, crucial for full biological potency. nih.govresearchgate.net
Epoxide-bearing IntermediatesVariations in the epoxide on the coreDesigned to explore the role of this functional group in SAR studies. nih.gov

Role of Glycosidic Residues in Biological Potency and Selectivity

A defining feature of the pluramycin family is the presence of C-glycosidic appendages, which are considered essential for their mechanism of biological activity. nih.gov These C-linked sugars, where the anomeric carbon of the sugar is directly attached to a carbon atom of the aglycone, contribute to the molecule's ability to interact with its biological target, primarily DNA. frontiersin.org The C-linked disaccharide found in pluraflavins, composed of α(1–4) oliose (B1260942) and α-C-linked rhodosamine residues, is conserved among these compounds. nih.gov The synthesis of these complex C-glycosylated structures is a significant challenge, highlighting their importance. frontiersin.org The regio- and stereospecific attachment of these sugar moieties by C-glycosyltransferases plays a crucial role in determining the pharmacological activities of these compounds. frontiersin.org

In addition to C-glycosylation, O-glycosylation, the attachment of sugars to a hydroxyl group, also plays a significant role in the biological profile of pluraflavins. thermofisher.comwikipedia.org Pluraflavins A and B, for instance, possess a hydroxymethyl group at the C5 position which is O-linked to a 3'-epi-vancosamine moiety. nih.gov This O-glycosylation can affect the molecule's solubility, stability, and interaction with cellular components. nih.gov The specific pattern of O-glycosylation can influence the conformation of the molecule and its ability to be recognized by cellular machinery. mdpi.commdpi.com The synthesis of fully glycosylated aromatic cores requires careful chemo- and stereoselective O-glycosylation reactions. nih.gov

Table 2: Role of Glycosylation in Biological Activity

Glycosylation TypePositionSugar Residue(s)Impact on Biological Activity
C-GlycosylationC10α(1–4) oliose and α-C-linked rhodosamineEssential for the mechanism of action and interaction with DNA. nih.govfrontiersin.org
O-GlycosylationC5 (in Pluraflavins A & B)3'-epi-vancosamineInfluences solubility, stability, and molecular recognition. nih.govnih.gov

Effects of Side Chain Modifications on Molecular Interactions

The side chains appended to the anthrapyran core of pluraflavins are critical for their potent biological activity and molecular interactions. nih.govnih.govnih.govresearchgate.net Pluraflavin A, for example, possesses a reactive dimethyl epoxide side chain at position 2 of the anthraquinone-gamma-pyrone aglycone. nih.gov This epoxide is believed to be a key contributor to the high activity of the antibiotic. nih.govresearchgate.net

The mechanism of action for many pluramycin-type compounds involves the covalent modification of DNA. nih.gov A consensus model suggests that the nucleophilic attack of the N7 of guanine (B1146940) in DNA occurs on the oxirane ring of the side chain, leading to DNA damage and ultimately cell death. nih.govnih.gov Therefore, modifications to this side chain can dramatically alter the compound's reactivity and cytotoxicity.

In contrast to Pluraflavin A, this compound has a carboxyl group at position 13 instead of the additional 4-epi-vancosamine unit found in Pluraflavins A and B. nih.gov This difference in the side chain at this position likely contributes to the variations in their biological profiles. The synthesis of various intermediates with modified side chains is a strategy employed to conduct detailed SAR studies and understand how these modifications affect interactions with biological targets. nih.gov

Table 3: Impact of Side Chain Modifications

CompoundSide Chain at Position 2Side Chain at Position 13Key Biological Implication
Pluraflavin ADimethyl epoxide4-epi-vancosamineHigh cytostatic activity, likely due to the reactive epoxide. nih.gov
This compoundDihydroxyCarboxyl groupDifferent biological profile compared to Pluraflavin A. nih.gov

Computational and Ligand-Based Approaches for SAR Elucidation

Computational methods are increasingly valuable tools in drug discovery and for elucidating the structure-activity relationships of complex natural products like this compound. frontiersin.orgresearchgate.net These in silico approaches can complement experimental studies by providing insights into the molecular interactions that govern biological activity. nih.gov

Ligand-based drug design (LBDD) methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov These approaches, which include quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, analyze a set of molecules with known activities to build models that can predict the activity of new compounds. frontiersin.org For pluraflavins, LBDD could be used to identify the key structural features (pharmacophore) required for cytotoxicity and to design new derivatives with potentially improved properties.

Advanced Analytical Methodologies for Pluraflavin E Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. pfc.hr The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. wikipedia.org The various constituents of the mixture travel at different speeds, causing them to separate. wikipedia.org Quantification in these separation processes involves using analytical techniques to determine the amount of the components present. numberanalytics.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comopenaccessjournals.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed into a column. openaccessjournals.com By pumping the liquid mobile phase through the column at high pressure, HPLC achieves high-resolution separations efficiently. wikipedia.org

For compounds like pluraflavins, reversed-phase HPLC is a commonly mentioned method. epo.org In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. wikipedia.org Hydrophobic compounds are retained longer on the column, allowing for their separation from more polar components. The separated components are then passed through a detector (e.g., UV-Visible) to generate a chromatogram, where the time a component takes to exit the column (retention time) helps in its identification, and the area of its corresponding peak is proportional to its concentration. wikipedia.orgshimadzu.com

Table 1: Representative HPLC Parameters for Natural Product Analysis This table illustrates typical starting parameters for the HPLC analysis of a natural product like Pluraflavin E. Specific conditions would require empirical method development.

ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile PhaseGradient elution with (A) Water and (B) Acetonitrile
Flow Rate1.0 mL/min
DetectorUV-Visible Detector (wavelength determined by the analyte's absorbance maximum)
Column Temperature25 °C
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical separation technique used to analyze volatile substances in the gas phase. researchgate.netlibretexts.org In GC, the mobile phase is a chemically inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase. openaccessjournals.comlibretexts.org Separation occurs based on the differential partitioning of compounds between the stationary phase and the gaseous mobile phase. openaccessjournals.com

The application of GC to this compound would depend on its volatility and thermal stability. Many complex natural products are not sufficiently volatile or may degrade at the high temperatures used in the GC injection port and oven. wikipedia.org However, if this compound is volatile or can be chemically modified (derivatized) to increase its volatility and stability, GC could be employed for its analysis. nih.gov

Table 2: Illustrative GC System Parameters This table provides a general example of GC parameters. Applicability to this compound would require the compound to be volatile and thermally stable, or suitable for derivatization.

ParameterDescription
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase
Carrier GasHelium at a constant flow rate
Injector Temperature250 °C
Oven ProgramTemperature gradient (e.g., start at 100 °C, ramp up to 300 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. wikipedia.org This approach enhances the analytical capabilities, allowing for the simultaneous separation and identification of individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS / LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This combination allows for the detection and potential identification of compounds with a high degree of certainty. wikipedia.org An interface is used to connect the two instruments, which vaporizes the eluent from the LC column and ionizes the analytes before they enter the mass spectrometer. wikipedia.org Electrospray ionization (ESI) is a common interface for analyzing polar to moderately polar molecules. wikipedia.org

For a compound like this compound, LC-MS is an invaluable tool. epo.org It can separate this compound from other related pluraflavins or impurities in a sample, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. researchgate.net Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where a specific ion (the precursor ion) is selected and fragmented to produce a unique pattern of product ions, which serves as a structural fingerprint. thermofisher.com

Table 3: Representative Data from an LC-MS/MS Analysis This table illustrates the type of data generated in an LC-MS/MS experiment for targeted analysis. The values are hypothetical.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ions (m/z) for Quantification/Confirmation
This compound12.5[M+H]⁺Fragment 1, Fragment 2, Fragment 3

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation features of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is often considered a "gold standard" for the identification of volatile and semi-volatile organic compounds due to its high specificity. wikipedia.org As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for positive identification.

The applicability of GC-MS for the analysis of this compound is subject to the same constraints as GC: the compound must be sufficiently volatile and thermally stable. wikipedia.org If these conditions are met, GC-MS would offer highly reliable identification and quantification.

Table 4: Example of Data Output from GC-MS Analysis This table shows the kind of information obtained from a GC-MS analysis. The values are illustrative.

Retention Time (min)Identified CompoundKey Mass Spectrum Ions (m/z)Library Match Score (%)
15.2Analyte (e.g., Derivatized this compound)Molecular Ion, Base Peak, Major Fragments>90

Sample Preparation and Extraction Methods for Complex Matrices (e.g., Solid-Phase Extraction - SPE)

Before instrumental analysis, a sample must often be prepared to remove interfering substances and concentrate the analyte of interest. scharlab.com This is particularly crucial when dealing with complex matrices such as fermentation broths, biological fluids, or environmental samples. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that has become a preferred method for sample cleanup and concentration prior to analysis by techniques like HPLC and GC. scharlab.com

SPE operates on the same principles of chromatography, using a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. scharlab.com The process typically involves four steps:

Conditioning: The sorbent is wetted with a solvent to activate it for reproducible interaction with the sample. scharlab.com

Loading (Retention): The sample is passed through the cartridge, and the analyte is retained on the sorbent. scharlab.com

Washing: Unwanted matrix components are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the sorbent-analyte interaction and collect the purified analyte. scharlab.com

The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For a compound like this compound, a reversed-phase sorbent like C18-bonded silica (B1680970) could be used to extract it from an aqueous matrix. phenomenex.com

Table 5: General Protocol for Solid-Phase Extraction (SPE) This table outlines a generic SPE procedure for isolating a moderately nonpolar compound from an aqueous matrix.

StepSolvent/SolutionPurpose
ConditioningMethanol, followed by WaterTo activate the C18 sorbent and equilibrate it with the sample matrix.
LoadingAqueous SampleTo adsorb the analyte onto the sorbent.
WashingWater or a low-percentage organic solvent mixtureTo remove polar impurities.
ElutionMethanol, Acetonitrile, or other organic solventTo collect the purified analyte.

Future Research Directions and Perspectives on Pluraflavin E

Elucidation of Remaining Stereochemical Aspects

The definitive three-dimensional structure of Pluraflavin E is foundational to understanding its biological activity. Initial characterization by 2D NMR and mass spectrometry has successfully outlined its planar structure and connectivity, including the distinctive carboxyl group at position 13 of the anthraquinone-γ-pyrone core. researchgate.netresearchgate.net However, like other complex members of the pluraflavin family, the absolute configuration of its multiple stereocenters, particularly those in the C-linked disaccharide moiety, remains to be conclusively determined. columbia.edu

Future efforts must focus on unambiguous stereochemical assignment. This is a non-trivial challenge due to the molecule's complexity and the spatial separation of its chiral centers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide crucial information about the relative configuration of protons in close spatial proximity. columbia.edu However, the ultimate confirmation of the absolute stereochemistry will likely necessitate either X-ray crystallographic analysis of a suitable crystalline derivative or, more definitively, the total synthesis of all possible stereoisomers and comparison of their analytical data with that of the natural product.

Exploration of Novel Synthetic Pathways

The total synthesis of pluraflavins is a formidable challenge that has spurred significant innovation in synthetic organic chemistry. To date, research has primarily focused on the more studied Pluraflavin A, leading to the development of sophisticated strategies for constructing the core anthrapyran ring system and installing the complex carbohydrate appendages. columbia.edu

Key synthetic strategies developed for the pluraflavin family that could be adapted for this compound include:

[3+2] Cycloaddition Reactions: To construct the pyrone ring. columbia.edu

Diels-Alder Aromatization Sequences: To build the tetracyclic core. columbia.edu

Stille Cross-Coupling: For the stereocontrolled formation of the challenging C-aryl glycosidic bond that links the sugar moieties to the aromatic core. columbia.edu

Stereoselective Glycosylations: For the attachment of the various sugar units. columbia.edu

A primary challenge for future synthetic endeavors will be the strategic incorporation of the C-13 carboxyl group that defines this compound. researchgate.netresearchgate.net This functional group distinguishes it from Pluraflavin A and B and requires a modification of the existing synthetic endgames. Novel pathways may need to explore different protective group strategies and oxidation protocols to install the carboxyl group at a late stage of the synthesis without compromising the molecule's other sensitive functionalities, such as the epoxide and glycosidic linkages. Success in this area would not only provide access to this compound for further study but also enable the creation of a library of analogs with modified core structures.

In-depth Investigation of Molecular Targets and Pathways

The pluramycin family of antibiotics, to which this compound belongs, is known to exert its potent antitumor effects through a specific mechanism of action. chem-station.com The generally accepted model involves the covalent modification of DNA. columbia.edu This process is initiated by the electrophilic attack of the molecule's epoxide side chain on the N7 position of guanine (B1146940) residues within the major groove of DNA, leading to DNA alkylation, subsequent damage, and ultimately, programmed cell death. columbia.educhem-station.com The high cytotoxicity of Pluraflavin A is attributed to this reactive epoxide. researchgate.netresearchgate.net

While this compound shares this critical epoxide functionality, the influence of its unique C-13 carboxyl group on its biological activity is unknown. researchgate.netresearchgate.net Future research must undertake a detailed investigation to determine its precise molecular targets and cellular pathways. Key research questions include:

Does this compound follow the same DNA alkylation mechanism as other pluramycins?

How does the negatively charged carboxyl group at position 13 affect the molecule's ability to intercalate into DNA and its sequence selectivity?

Does this structural modification lead to interactions with other molecular targets, such as proteins involved in DNA repair or transcription?

Answering these questions will require a suite of biochemical and cell-based assays, including DNA footprinting, in vitro transcription assays, and proteomic approaches to identify potential protein binding partners.

Development of Pluraflavin-Inspired Research Tools

The unique structure and biological activity of this compound make it an excellent candidate for development into a chemical probe to explore complex biological processes. pdfdrive.to By leveraging the synthetic pathways established for the pluraflavin core, analogs of this compound can be designed and synthesized to serve as powerful research tools. mdpi.com

The development of such probes would involve the strategic incorporation of reporter tags or bio-orthogonal handles. A typical this compound-based chemical probe might consist of three key components:

The this compound Core: The pharmacophore responsible for binding to the biological target (e.g., DNA).

A Photo-reactive Crosslinking Group: A group like a diazirine or benzophenone (B1666685) could be incorporated to allow for covalent, light-induced trapping of the molecule to its target. mdpi.com

A Reporter Handle: An alkyne or azide (B81097) group for use in click chemistry, enabling the attachment of fluorophores for imaging or biotin (B1667282) for affinity purification and target identification. mdpi.com

Such probes could be used to map the precise binding sites of this compound on DNA in a cellular context, identify novel off-target protein interactions, and visualize its subcellular localization. Conceptually similar electrophilic probes have been developed to successfully label reactive RNA, demonstrating the power of this approach. nih.gov

Expanding Biosynthetic Engineering Approaches for Analog Generation

The production of this compound by Saccharothrix sp. offers exciting opportunities for generating novel analogs through biosynthetic engineering. researchgate.net The genetic blueprints for the production of complex natural products like pluraflavins are encoded in biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov By identifying and manipulating the BGC responsible for pluraflavin biosynthesis, it is possible to create a diverse range of new compounds.

Future research in this area should focus on several key objectives:

Identification and Sequencing of the Pluraflavin BGC: Genome mining of the producing Saccharothrix strain is the first step to locate and sequence the complete gene cluster. researchgate.net

Functional Characterization of Biosynthetic Genes: Once the BGC is identified, targeted gene knockout studies can be performed to determine the function of individual enzymes, such as polyketide synthases, tailoring enzymes (e.g., oxidoreductases), and glycosyltransferases. frontiersin.orgnih.gov

Combinatorial Biosynthesis: By inactivating specific genes or introducing genes from other BGCs, it is possible to generate novel pluraflavin analogs. For example, knocking out the enzyme responsible for installing the C-13 carboxyl group could increase the yield of other pluraflavin intermediates. Conversely, expressing different glycosyltransferases could lead to the production of pluraflavins with novel sugar appendages, potentially altering their biological activity. frontiersin.orgnih.gov

This approach, which has been successfully applied to related pluramycin-type antibiotics like kidamycin (B1673636), provides a powerful and sustainable platform for generating structural diversity that would be difficult to achieve through chemical synthesis alone. frontiersin.orgnih.gov

Q & A

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Methodology :
  • Publish detailed synthetic procedures (e.g., reagent purity, reaction temperatures) and spectral data (NMR/HRMS) in supplementary materials.
  • Share raw datasets (e.g., crystallography files, dose-response curves) via open-access repositories.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.